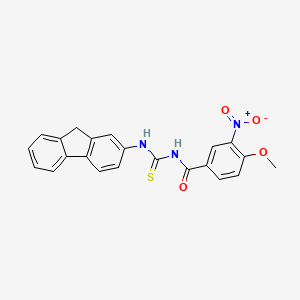![molecular formula C40H28N6O11 B12451963 N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide]](/img/structure/B12451963.png)
N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,N’'-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide] is a complex organic compound characterized by its unique structure, which includes multiple benzene rings, nitro groups, and hydrazide functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’'-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide] typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-nitrophenol with benzoyl chloride to form 4-nitrophenyl benzoate. This intermediate is then reacted with hydrazine hydrate to produce 4-nitrophenyl benzohydrazide. The final step involves the coupling of two molecules of 4-nitrophenyl benzohydrazide with a central oxybis(benzene-4,1-diylcarbonyl) moiety under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and purity. These optimizations may include the use of specialized reactors, catalysts, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N’,N’'-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide] can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation could produce oxides or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s hydrazide groups may interact with biological molecules, making it useful in biochemical assays and drug development.
Mecanismo De Acción
The mechanism of action of N’,N’'-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide] involves its interaction with molecular targets through its functional groups. The hydrazide groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The nitro groups may also participate in redox reactions, influencing the compound’s activity in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,1’-[oxybis(methylene)]bis-: This compound has a similar central oxybis(benzene) structure but lacks the nitro and hydrazide groups.
Benzene, 1,1’-oxybis[4-methyl-: This compound also features an oxybis(benzene) core but with methyl substituents instead of nitro and hydrazide groups.
Uniqueness
N’,N’'-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide] is unique due to its combination of nitro, hydrazide, and oxybis(benzene) functionalities
Propiedades
Fórmula molecular |
C40H28N6O11 |
|---|---|
Peso molecular |
768.7 g/mol |
Nombre IUPAC |
3-(4-nitrophenoxy)-N'-[4-[4-[[[3-(4-nitrophenoxy)benzoyl]amino]carbamoyl]phenoxy]benzoyl]benzohydrazide |
InChI |
InChI=1S/C40H28N6O11/c47-37(41-43-39(49)27-3-1-5-35(23-27)56-33-19-11-29(12-20-33)45(51)52)25-7-15-31(16-8-25)55-32-17-9-26(10-18-32)38(48)42-44-40(50)28-4-2-6-36(24-28)57-34-21-13-30(14-22-34)46(53)54/h1-24H,(H,41,47)(H,42,48)(H,43,49)(H,44,50) |
Clave InChI |
GLJUABCAVPALGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NNC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NNC(=O)C5=CC(=CC=C5)OC6=CC=C(C=C6)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-cyclohexylphenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B12451893.png)
![(3-Fluorophenyl)[4-(4-nitro-3-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]amino}phenyl)piperazin-1-yl]methanone](/img/structure/B12451912.png)

![N'-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-4-methoxybenzohydrazide](/img/structure/B12451931.png)
![N-[(4-methylcyclohexyl)carbonyl]phenylalanine](/img/structure/B12451934.png)

![methyl 2-[(1E)-2-[3-(diethylamino)-1-oxobenzo[f]chromen-2-yl]ethenyl]-6-methoxybenzoate](/img/structure/B12451946.png)
![2-bromo-4-chloro-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B12451953.png)
![5-Ethyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B12451968.png)
![4'-methoxy-N'-[(2-methylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12451970.png)
![4-[(E)-(4-bromophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B12451974.png)
![3-amino-6-(4-chlorophenyl)-N-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12451976.png)
![N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B12451977.png)
![N-(2-Nitrophenyl)-2-(5-{5-[(2-nitrophenyl)carbamoyl]-1,3-dioxoisoindol-2-YL}naphthalen-1-YL)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12451980.png)
